Cas no 2171686-04-5 (2-cyclopropyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic acid)

2-cyclopropyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-cyclopropyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic acid
- 2-cyclopropyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]propanoic acid
- EN300-1508447
- 2171686-04-5
-
- インチ: 1S/C25H26F2N2O5/c1-25(23(31)32,14-10-11-14)29-22(30)20(12-21(26)27)28-24(33)34-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-21H,10-13H2,1H3,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: WOMKFTYAIFTSOJ-UHFFFAOYSA-N
- ほほえんだ: FC(CC(C(NC(C(=O)O)(C)C1CC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F
計算された属性
- せいみつぶんしりょう: 472.18097826g/mol
- どういたいしつりょう: 472.18097826g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 754
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
2-cyclopropyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1508447-500mg |
2-cyclopropyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]propanoic acid |
2171686-04-5 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1508447-2500mg |
2-cyclopropyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]propanoic acid |
2171686-04-5 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1508447-50mg |
2-cyclopropyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]propanoic acid |
2171686-04-5 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1508447-0.25g |
2-cyclopropyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]propanoic acid |
2171686-04-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1508447-10000mg |
2-cyclopropyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]propanoic acid |
2171686-04-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1508447-0.5g |
2-cyclopropyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]propanoic acid |
2171686-04-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1508447-100mg |
2-cyclopropyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]propanoic acid |
2171686-04-5 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1508447-5000mg |
2-cyclopropyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]propanoic acid |
2171686-04-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1508447-1.0g |
2-cyclopropyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]propanoic acid |
2171686-04-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1508447-5.0g |
2-cyclopropyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]propanoic acid |
2171686-04-5 | 5g |
$9769.0 | 2023-06-05 |
2-cyclopropyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic acid 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
2-cyclopropyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic acidに関する追加情報
Introduction to 2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic Acid (CAS No. 2171686-04-5)
2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic acid, identified by its CAS number 2171686-04-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound features a unique combination of functional groups that contribute to its distinct chemical properties. The presence of a cyclopropyl moiety and a highly conjugated system involving a fluorenyl group enhances its stability and reactivity, which are critical factors in drug design. Additionally, the amide and carboxylic acid functionalities provide opportunities for further derivatization and interaction with biological targets.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The fluorenylmethoxycarbonyl (Fmoc) group in this molecule is particularly noteworthy, as it is commonly used in peptide synthesis and as a protecting group for amino acids. This feature makes the compound valuable for both synthetic chemistry and drug discovery efforts.
The dual functionality of 2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic acid as both an amine and a carboxylic acid allows for diverse chemical modifications. These modifications can be tailored to enhance binding affinity to specific protein targets or to improve pharmacokinetic properties. Such versatility is crucial in the early stages of drug development, where optimizing molecular interactions is key.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to improve metabolic stability and binding affinity. The incorporation of two fluorine atoms at the 4,4-difluorobutane moiety in this compound exemplifies this trend. Fluorine atoms can influence electronic properties, lipophilicity, and solubility, all of which are critical factors in determining a molecule's efficacy as a drug.
The cyclopropyl group is another structural element that has been extensively studied for its impact on biological activity. Cyclopropane rings are known to enhance binding interactions by introducing rigidity into the molecular structure. This rigidity can lead to improved receptor binding and reduced susceptibility to metabolic degradation, making cyclopropyl-containing compounds attractive candidates for drug development.
In the context of current research, 2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic acid represents a promising lead compound for further investigation. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. Researchers are exploring its interactions with various enzymes and receptors to identify potential therapeutic applications across multiple disease areas.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques ensures high purity and yield, which are essential for subsequent biological testing. The presence of the Fmoc group also necessitates careful handling during synthesis to prevent unwanted side reactions.
As computational methods continue to advance, virtual screening techniques are being increasingly employed to identify promising candidates like 2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic acid for further experimental validation. These methods allow researchers to predict biological activity and optimize molecular structures before investing significant resources in laboratory synthesis.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including those with specialized functions such as imaging agents or probes for biochemical studies. This versatility underscores the importance of developing versatile building blocks like this one in chemical biology research.
In conclusion, 2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic acid (CAS No. 2171686-04-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for further development into novel therapeutic agents. Continued investigation into its biological activities and synthetic applications will likely yield valuable insights into its role in drug discovery and chemical biology.
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